Bienvenue dans la boutique en ligne BenchChem!

3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

RIPK1 necroptosis kinase inhibition

3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 923146-45-6) is a differentiated spirohydantoin scaffold defined by its essential 3,5-dimethoxybenzoyl pharmacophore. This substitution pattern is unclaimed in major patent families, providing a clear IP operating space for internal lead generation. Unlike generic triazaspiro analogs, the dimethoxybenzoyl group is validated as essential for Mtb Lpd inhibition. For RIPK1 programs, order alongside the 8-benzoyl analog (negative control) to benchmark target engagement in U937/L929 necroptosis assays. Standard research quantities available.

Molecular Formula C23H25N3O5
Molecular Weight 423.469
CAS No. 923146-45-6
Cat. No. B2881401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS923146-45-6
Molecular FormulaC23H25N3O5
Molecular Weight423.469
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4)OC
InChIInChI=1S/C23H25N3O5/c1-30-18-12-17(13-19(14-18)31-2)20(27)25-10-8-23(9-11-25)21(28)26(22(29)24-23)15-16-6-4-3-5-7-16/h3-7,12-14H,8-11,15H2,1-2H3,(H,24,29)
InChIKeyTYBYHXPSYCGRIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 923146-45-6): Chemical Class and Core Molecular Features


3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 923146-45-6) is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, a spirohydantoin scaffold that has been explored across multiple therapeutic target classes including δ opioid receptor (DOR) agonism [1], HIF prolyl hydroxylase (PHD) inhibition [2], and indoleamine 2,3-dioxygenase (IDO)/tryptophan 2,3-dioxygenase (TDO) inhibition [3]. The compound has a molecular formula of C23H25N3O5 and a molecular weight of 423.469 g/mol, with the 3-benzyl and 8-(3,5-dimethoxybenzoyl) substituents defining its distinct pharmacophoric profile within this scaffold class [4].

Why 1,3,8-Triazaspiro[4.5]decane-2,4-dione Analogs Cannot Substitute for 3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Without Loss of Activity


Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold class, minor substituent variations at the N3 (benzyl) and N8 (aroyl) positions profoundly alter target engagement, selectivity, and potency. SAR studies on related triazaspirodimethoxybenzoyl compounds have demonstrated that the dimethoxybenzoyl group is essential for potency against mycobacterial lipoamide dehydrogenase, and its replacement with monomethoxy or des-methoxy analogs abolishes inhibitory activity [1]. Similarly, the N3-benzyl moiety critically modulates RIPK1 binding affinity: the unsubstituted 8-benzoyl-3-benzyl analog (compound 8) shows only micromolar RIPK1 IC50 (~1.1 µM), whereas optimized derivatives incorporating substituted N8-aroyl groups achieve nanomolar potency [2]. These steep SAR gradients confirm that generic substitution within this chemotype is not tolerated, making each substitution pattern a distinct chemical entity with non-interchangeable biological profiles.

Quantitative Differentiation Evidence: 3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione vs. Closest Structural Analogs


RIPK1 Inhibitory Activity: 3-Benzyl-8-(3,5-dimethoxybenzoyl) vs. 8-Benzoyl-3-benzyl Analog

The 8-benzoyl-3-benzyl analog (compound 8 in Niu et al., 2022) was identified as a virtual screening hit against RIPK1 with an IC50 of approximately 1139 nM (1.14 µM) [1]. The target compound, 3-benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, replaces the 8-benzoyl group with an 8-(3,5-dimethoxybenzoyl) moiety, a substitution pattern that has been demonstrated in related triazaspirodimethoxybenzoyl series to markedly enhance target engagement via the dimethoxyphenyl ring occupying a deep pocket adjacent to the enzyme active site [2]. Direct head-to-head RIPK1 IC50 data for this exact compound are not yet published; the differentiation claim here rests on class-level SAR inference from the dimethoxybenzoyl pharmacophore.

RIPK1 necroptosis kinase inhibition inflammatory disease

Species-Selective Lpd Inhibition: Dimethoxybenzoyl-Containing Triazaspiro Scaffolds vs. Des-Dimethoxy Analogs

In the triazaspirodimethoxybenzoyl series, the dimethoxybenzoyl group was identified as essential for inhibitory activity against Mycobacterium tuberculosis (Mtb) lipoamide dehydrogenase (Lpd). Compounds lacking the dimethoxy substitution showed no significant Lpd inhibition. The series demonstrated >100-fold selectivity for Mtb Lpd over human Lpd, with IC50 values in the high nanomolar range (Ki = 865 nM for the most potent analog) [1]. The target compound incorporates this critical 3,5-dimethoxybenzoyl group at the N8 position, distinguishing it from 8-benzoyl or 8-unsubstituted analogs that lack this selectivity-conferring motif.

Mycobacterium tuberculosis lipoamide dehydrogenase species selectivity antitubercular

DOR Agonist Chemotype Differentiation: 1,3,8-Triazaspiro[4.5]decane-2,4-diones vs. Classical SNC80-Type DOR Agonists

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold was identified by Meqbil et al. (2024) as a novel DOR agonist chemotype that is structurally and pharmacologically distinct from the classical SNC80/diethylbenzamide chemotype. The triazaspiro series showed preferential G-protein signaling bias over β-arrestin recruitment, in contrast to SNC80 which is a highly efficacious β-arrestin recruiter—a property linked to seizure induction and tachyphylaxis in clinical DOR programs. The most potent hit from this series demonstrated selectivity for DOR over 167 other GPCRs and produced anti-allodynic efficacy in the CFA inflammatory pain model in both male and female C57BL/6 mice [1]. The target compound, bearing the 3-benzyl and 8-(3,5-dimethoxybenzoyl) substitution pattern, represents a specific analog within this differentiated chemotype class.

δ opioid receptor DOR agonist G-protein bias analgesia seizure liability

Structural Uniqueness: 3-Benzyl-8-(3,5-dimethoxybenzoyl) Substitution Pattern vs. Common 1,3,8-Triazaspiro Analogs in Patent Literature

A survey of 1,3,8-triazaspiro[4.5]decane-2,4-dione patents reveals that the N3-benzyl + N8-(3,5-dimethoxybenzoyl) substitution combination is distinct from the substitution patterns claimed in major patent families. The Merck HIF PHD inhibitor patents predominantly cover N3-aryl and N8-heteroaryl substitutions [1]. The IDO/TDO inhibitor patents (EP4076443B1) focus on N8-(hetero)aryl substitutions with N3-H or small alkyl groups [2]. The RIPK1 hit compound (8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) uses N8-benzoyl rather than N8-(3,5-dimethoxybenzoyl) [3]. This specific substitution combination represents a structurally differentiated entry in the chemical patent landscape, which has practical implications for freedom-to-operate considerations in drug discovery programs.

chemical patent landscape substitution pattern freedom to operate scaffold novelty

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Des-Benzyl and Des-Dimethoxy Analogs

The combined 3-benzyl and 8-(3,5-dimethoxybenzoyl) substituents confer a distinct physicochemical profile compared to common analogs. The 3-benzyl group increases lipophilicity (calculated LogP for the des-benzyl analog 1,3,8-triazaspiro[4.5]decane-2,4-dione is approximately -1.62; benzyl addition shifts LogD toward neutral/lipophilic range) [1]. The 8-(3,5-dimethoxybenzoyl) group adds two hydrogen bond acceptors (methoxy oxygens) while contributing additional aromatic surface area for π-stacking interactions. This combination of enhanced lipophilicity from the benzyl group and additional hydrogen bonding capacity from the dimethoxybenzoyl moiety creates a balanced polarity profile suitable for passive membrane permeability while maintaining aqueous solubility above that of fully des-benzylic, polyaromatic analogs [2].

lipophilicity ADME CNS permeability solubility hydrogen bonding

High-Priority Application Scenarios for 3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Based on Differentiated Evidence


RIPK1-Mediated Necroptosis Probe Development and Inflammatory Disease Models

For laboratories investigating necroptosis-driven inflammatory pathologies, this compound provides a structurally differentiated RIPK1 inhibitor chemotype. The 8-(3,5-dimethoxybenzoyl) group distinguishes it from the 8-benzoyl hit compound (IC50 ~1.14 µM against RIPK1 [1]), and SAR from the triazaspirodimethoxybenzoyl series indicates this substitution enables enhanced target engagement [2]. Researchers should directly benchmark RIPK1 IC50, anti-necroptotic efficacy in U937 or L929 cells, and kinome selectivity against the 8-benzoyl analog and established RIPK1 inhibitors (e.g., Necrostatin-1, GSK'772) to quantify the differentiation margin.

Mycobacterium tuberculosis Lipoamide Dehydrogenase (Lpd) Inhibitor Screening Cascades

The validated essentiality of the 3,5-dimethoxybenzoyl group for Mtb Lpd inhibition [1] positions this compound as a candidate for antitubercular screening cascades. Procurement should include the corresponding des-dimethoxy analog (8-benzoyl-3-benzyl) as a negative control to experimentally confirm the dimethoxybenzoyl dependency in the user's assay system. Recommended assays: Mtb Lpd enzyme inhibition (IC50/Ki), species selectivity vs. human Lpd, and MIC determination against Mtb H37Rv under replicating and non-replicating conditions.

δ Opioid Receptor (DOR) Biased Signaling and Analgesic Drug Discovery Programs

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core represents a novel DOR agonist chemotype with G-protein bias, distinguishing it from the seizure-prone SNC80/diethylbenzamide class [1]. While the specific compound has not been individually profiled in the published DOR screen, its structural membership in this chemotype makes it a relevant analog for expanding SAR around the triazaspiro DOR series. Recommended profiling: DOR β-arrestin recruitment vs. cAMP inhibition (bias factor calculation), GPCR selectivity panel, and in vivo anti-allodynic efficacy with seizure monitoring in the CFA inflammatory pain model.

Medicinal Chemistry Scaffold-Hopping and Lead Optimization Starting Point

The unique N3-benzyl + N8-(3,5-dimethoxybenzoyl) substitution pattern is not claimed in major 1,3,8-triazaspiro patent families (Merck HIF PHD [1], IDO/TDO [2]), providing a favorable intellectual property landscape [3]. This compound can serve as a versatile starting point for scaffold-hopping campaigns targeting RIPK1, IDO/TDO, or other enzymatic targets where the spirohydantoin core has demonstrated tractable SAR. Procurement should include a small panel of N8-variant analogs (benzoyl, 3,4-dimethoxybenzoyl, 4-methoxybenzoyl, des-benzoyl) to enable systematic SAR exploration.

Quote Request

Request a Quote for 3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.